N-(2-fluorobenzyl)-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide
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Overview
Description
N-[(2-Fluorophenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines fluorophenyl, oxadiazole, pyridine, and imidazole moieties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Fluorophenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the Pyridine Derivative: The pyridine ring is often introduced through a condensation reaction involving suitable aldehydes and amines.
Coupling Reactions: The fluorophenyl and imidazole moieties are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridine rings.
Reduction: Reduction reactions may target the oxadiazole ring, converting it to other heterocyclic structures.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to reduced heterocycles.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its unique structure.
Protein Binding: Potential use in studying protein-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly in oncology and infectious diseases.
Industry
Chemical Sensors: Use in the development of sensors for detecting specific analytes.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of N-[(2-Fluorophenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-Chlorophenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide
- **N-[(2-Bromophenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide
Uniqueness
N-[(2-Fluorophenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in various applications compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C21H19FN6O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C21H19FN6O2/c1-13(2)19-26-21(30-27-19)14-7-8-23-18(9-14)28-11-17(25-12-28)20(29)24-10-15-5-3-4-6-16(15)22/h3-9,11-13H,10H2,1-2H3,(H,24,29) |
InChI Key |
ZKLKGCVDJSTFDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4F |
Origin of Product |
United States |
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